beta-D-GALACTOPYRANOSYL NITROMETHANE
Overview
Description
Beta-D-Galactopyranosyl Nitromethane: is a chemical compound that belongs to the class of nitro sugars It is characterized by the presence of a nitromethane group attached to a beta-D-galactopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranosyl Nitromethane typically involves the reaction of beta-D-galactopyranosyl derivatives with nitromethane. One common method is the use of glycosyl donors, such as glycosyl halides or glycosyl acetates, which react with nitromethane in the presence of a base to form the desired nitro sugar. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranosyl Nitromethane undergoes various chemical reactions, including:
Oxidation: The nitromethane group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitromethane group can be reduced to form amines or hydroxylamines.
Substitution: The nitromethane group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed: The major products formed from these reactions include nitroalkenes, amines, hydroxylamines, and various substituted derivatives .
Scientific Research Applications
Beta-D-Galactopyranosyl Nitromethane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of beta-D-Galactopyranosyl Nitromethane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethane group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or alter cellular pathways, leading to specific biological effects .
Comparison with Similar Compounds
Phenyl-beta-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nitromethane group.
Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in protein expression studies.
Beta-D-galactopyranosyl-2-methylpropane: Another derivative with different functional groups
Uniqueness: Beta-D-Galactopyranosyl Nitromethane is unique due to the presence of the nitromethane group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-MLKOFDEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200250 | |
Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501200250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81846-64-2 | |
Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81846-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501200250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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